6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It’s related to a class of compounds known as pyrazolopyrimidines, which are nitrogen-containing heterocycles . These types of compounds are often important in the discovery of bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolopyrimidines can involve various methods and conditions . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provides the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The ChemSpider ID for a similar compound is 1428264 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 208 °C/40 mmHg, and a molar refractivity of 149.3±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .Scientific Research Applications
Synthesis and Biological Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. The synthesis involves microwave irradiative cyclocondensation and has shown that these compounds have significant biological activities (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have been synthesized for their anticancer and anti-5-lipoxygenase agents, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Applications
Compounds with a pyrazolo[1,5-a]pyrimidine backbone have demonstrated promising antimicrobial and antifungal activities. For instance, the synthesis and evaluation of new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink paste have shown very good antimicrobial effects (El‐Wahab et al., 2015). The antifungal effect of certain derivatives has also been reported, showcasing the potential for developing new antifungal agents (Jafar et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Mechanism of Action
Target of Action
Similar compounds have been known to target various biological processes, including antimicrobial and anti-tubercular activities .
Mode of Action
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a broad range of chemical and biological properties .
Result of Action
Similar compounds have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .
Properties
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5/c1-19-24(16-21-10-5-3-6-11-21)26(29-18-22-12-9-15-28-17-22)32-27(30-19)25(20(2)31-32)23-13-7-4-8-14-23/h3-15,17,29H,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOQUHDYONPRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CN=CC=C4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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